molecular formula C17H19FN4O2 B6587182 N-(2-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029763-60-7

N-(2-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B6587182
CAS No.: 1029763-60-7
M. Wt: 330.36 g/mol
InChI Key: LGRFJYQIVAGALX-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is an acetamide derivative featuring a pyrimidine core substituted with a pyrrolidin-1-yl group at position 2 and a methyl group at position 4. Its molecular formula is C₁₈H₂₀FN₃O₃, with a molecular weight of 345.37 g/mol. This compound is part of a broader class of pyrimidine-based acetamides, often explored in medicinal chemistry for their diverse pharmacological profiles, including kinase inhibition and targeted protein degradation .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-12-10-16(21-17(19-12)22-8-4-5-9-22)24-11-15(23)20-14-7-3-2-6-13(14)18/h2-3,6-7,10H,4-5,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRFJYQIVAGALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, including:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrolidine group: This step often involves nucleophilic substitution reactions.

    Attachment of the fluorophenyl group: This can be done via electrophilic aromatic substitution or cross-coupling reactions.

    Formation of the acetamide linkage: This is usually achieved through amidation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine or methyl groups.

    Reduction: Reduction reactions could target the pyrimidine ring or the acetamide linkage.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic ring and the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(2-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues, highlighting substituent differences and physicochemical properties:

Compound Name Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Key Features
N-(2-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide (Target Compound) 2-fluorophenyl C₁₈H₂₀FN₃O₃ 345.37 Pyrrolidine-pyrimidine core; moderate lipophilicity due to fluorine .
N-(4-acetylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide (L868-0128) 4-acetylphenyl C₁₉H₂₂N₄O₃ 354.41 Acetyl group enhances polarity; potential for hydrogen bonding .
N-(3-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide 3-cyanophenyl C₁₈H₁₉N₅O₃ 353.38 Cyano group increases electron deficiency; may improve binding affinity .
2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide 2-(trifluoromethyl)phenyl C₁₉H₂₀F₃N₃O₃ 395.38 Trifluoromethyl group enhances metabolic stability and lipophilicity .
2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide (L868-0108) 4-isopropylphenyl C₂₁H₂₆N₄O₃ 382.46 Bulky isopropyl group may sterically hinder target interactions .

Key Structural-Activity Relationships (SAR)

Electron-Withdrawing Groups : Fluorine (target compound) and trifluoromethyl () enhance metabolic stability.

Polar Substituents: Acetyl (L868-0128) and cyano groups improve solubility but may reduce membrane permeability .

Steric Effects : Bulky substituents like isopropyl (L868-0108) or PROTAC warheads () can hinder target engagement or require specialized delivery mechanisms .

Biological Activity

N-(2-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26FN5OC_{21}H_{26}FN_5O, with a molecular weight of 356.4 g/mol. The compound features a pyrimidine core substituted with a pyrrolidine group, which contributes to its unique biological activity.

Research indicates that this compound may interact with various biological targets, potentially modulating signaling pathways involved in cell survival and apoptosis. Its structural features allow it to engage with specific enzymes and receptors, influencing metabolic pathways crucial for therapeutic applications.

Biological Activities

This compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit certain kinases associated with cancer progression. In vitro assays have demonstrated its ability to suppress proliferation in cancer cell lines.
  • Anti-inflammatory Effects : Similar compounds have shown significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, derivatives of pyrimidine have been reported to exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

  • Inhibition of Kinases : A study demonstrated that this compound effectively inhibited the activity of specific kinases involved in tumor growth, leading to reduced cell viability in cultured cancer cells.
  • Anti-inflammatory Assessment : In vivo studies using carrageenan-induced paw edema models indicated that the compound significantly reduced inflammation, with ED50 values comparable to indomethacin, a widely used anti-inflammatory agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-(3,4,5-trimethoxyphenyl)acetamideTrimethoxy groupEnhanced solubility
N-(4-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-y]oxy}acetamideEthoxy substitutionDifferent pharmacokinetic profile
N-(3-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-y)pyrimidin -4-y]oxy}acetamideFluorinated phenyl groupIncreased lipophilicity

This table highlights variations in substituents that can influence biological activity and pharmacological properties, underscoring the uniqueness of this compound within its chemical class.

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